molecular formula C7H7N3O3 B577510 2-Amino-6-nitrobenzamide CAS No. 1261676-58-7

2-Amino-6-nitrobenzamide

Cat. No. B577510
CAS RN: 1261676-58-7
M. Wt: 181.151
InChI Key: VSBVFLVLPDTKPJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzamide (2A6NB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a nitroaromatic compound that has a benzamide functional group attached to it. The compound has a CAS Number of 1261676-58-7 and a molecular weight of 181.15 .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-nitrobenzamide is C7H7N3O3 . The InChI code is 1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11) . The compound has a canonical SMILES representation of C1=CC(=C(C(=C1)N+[O-])C(=O)N)N .


Physical And Chemical Properties Analysis

2-Amino-6-nitrobenzamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 181.15 g/mol . The compound has a topological polar surface area of 115 Ų .

Scientific Research Applications

Synthesis of Benzamides

2-Amino-6-nitrobenzamide plays a crucial role in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is highly efficient, eco-friendly, and yields high results .

Pharmaceutical Applications

Benzamides, which can be synthesized using 2-Amino-6-nitrobenzamide, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Amide compounds, including those derived from 2-Amino-6-nitrobenzamide, are widely used in industries such as paper, plastic, and rubber . They also serve as intermediate products in the synthesis of therapeutic agents .

Spectroscopic, DFT, and XRD Studies

2-Amino-6-nitrobenzamide is used in spectroscopic, DFT, and XRD studies of hydrogen bonds in N-Unsubstituted 2-Aminobenzamides . These studies help in understanding the structures of these compounds and their propensity for hydrogen bonding .

Synthesis of Bioactive Mixed Ligand Complexes

2-Amino-6-nitrobenzamide has been used in the synthesis of novel bioactive mixed ligand Cu(II) and Ni(II) complexes . These complexes have been evaluated for their biological properties .

Synthesis of 2-Amino-6-(trifluoromethoxy)benzoxazole

2-Amino-6-nitrobenzamide is used in the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole . This compound and its derivatives are synthesized with the aim to conjugate the neuroprotective effects of riluzole with those of a series of benzamide derivatives .

Safety and Hazards

The compound is associated with some safety hazards. It has a signal word of “Danger” and is associated with Hazard Statement H314 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-amino-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVFLVLPDTKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711128
Record name 2-Amino-6-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitrobenzamide

CAS RN

1261676-58-7
Record name 2-Amino-6-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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